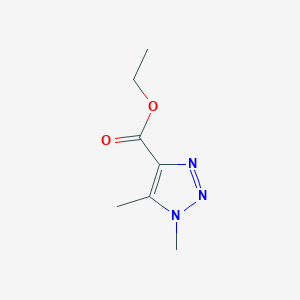
methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Applications De Recherche Scientifique
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of various compounds, such as 2-methyl-1,3-benzothiazol-4-yl-3-hydroxy-2-propyl ester, which has been used in the study of its anti-inflammatory properties. This compound has also been used in the study of its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is not fully understood. However, it is believed to act by interfering with the production of pro-inflammatory cytokines. It has been shown to inhibit the production of the pro-inflammatory cytokines TNF-alpha and IL-6, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective and cardioprotective effects. In addition, it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in lab experiments is its ability to act as a reagent for the synthesis of various compounds. Its small size and insolubility in water make it easy to handle and store. However, there are some limitations to using this compound for lab experiments. Due to its small size, it can be difficult to accurately measure the concentration of this compound in a solution. In addition, its insolubility in water can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate in scientific research. It could be used to study its effects on other pro-inflammatory cytokines, such as IL-1beta and IL-8. It could also be used to study its effects on other diseases, such as diabetes and cardiovascular disease. In addition, it could be used to study its effects on other types of cancer cells, such as breast cancer cells. Finally, it could be used to study its effects on other biochemical and physiological processes, such as metabolism and cell signaling.
Méthodes De Synthèse
Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 1,2-dichloro-4-nitrobenzene and sodium hydroxide to form 4-nitro-1,2-benzenediol. The second step involves the reaction of 4-nitro-1,2-benzenediol with thiourea to form 4-nitro-1,2-benzenedithiol. The third step involves the reaction of 4-nitro-1,2-benzenedithiol with dimethyl sulfoxide to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-7-6(4-5)8(11)10-16(7,13)14/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZTOVZODHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)


![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)

![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
